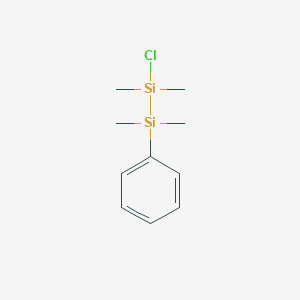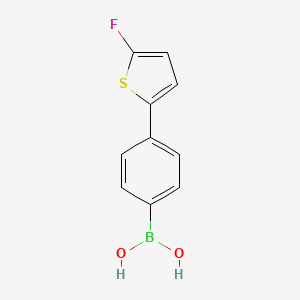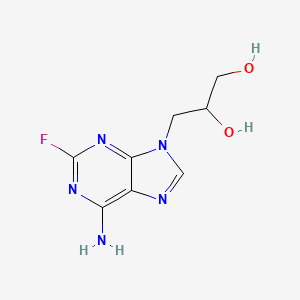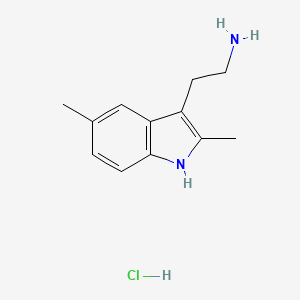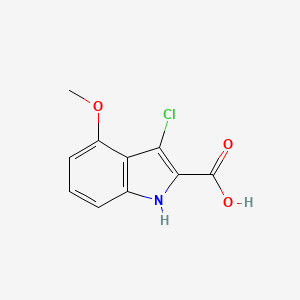
1-(2-Acetylquinolin-8-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Acetylquinolin-8-yl)propan-1-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetylquinolin-8-yl)propan-1-one can be achieved through several methods, including the Friedländer quinoline synthesis. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration. For instance, poly(phosphoric acid) can be used as an assisting agent in a solvent-free environment to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Friedländer synthesis for large-scale operations. This could include using continuous flow reactors to enhance reaction efficiency and yield. Additionally, employing catalysts and optimizing reaction conditions such as temperature and pressure can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetylquinolin-8-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the ketone group to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.
Scientific Research Applications
1-(2-Acetylquinolin-8-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Acetylquinolin-8-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylquinolin-2-yl)propan-1-one: Another quinoline derivative with a phenyl group at the 4-position.
1-(5-Chloro-2,3-dihydroindol-1-yl)-2-methyl-3-(1-methylpyrazol-4-yl)propan-1-one: A compound with a similar core structure but different substituents.
Uniqueness
1-(2-Acetylquinolin-8-yl)propan-1-one is unique due to its specific substitution pattern on the quinoline ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-(2-acetylquinolin-8-yl)propan-1-one |
InChI |
InChI=1S/C14H13NO2/c1-3-13(17)11-6-4-5-10-7-8-12(9(2)16)15-14(10)11/h4-8H,3H2,1-2H3 |
InChI Key |
LLCVYOKIMZBRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC2=C1N=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)

